3-(1-Methylcyclopropyl)aniline hydrochloride
Description
3-(1-Methylcyclopropyl)aniline hydrochloride is an aromatic amine derivative featuring a methyl-substituted cyclopropane ring attached to the aniline moiety at the meta position. This compound is of interest in medicinal and synthetic chemistry due to the unique steric and electronic properties imparted by the cyclopropyl group, which can enhance metabolic stability and modulate interactions with biological targets.
Properties
IUPAC Name |
3-(1-methylcyclopropyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-10(5-6-10)8-3-2-4-9(11)7-8;/h2-4,7H,5-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPAJDGTNBRWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172215-39-1 | |
| Record name | 3-(1-methylcyclopropyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropane Ring Formation Strategies
The methylcyclopropyl group is introduced via cyclopropanation of allyl-substituted aniline precursors. Two primary methods dominate the literature: transition metal-catalyzed cyclopropanation and haloform-mediated ring closure .
Transition Metal-Catalyzed Cyclopropanation
This method employs zinc or copper catalysts to facilitate [2+1] cycloaddition between allyl-aniline derivatives and carbene precursors. A representative protocol involves:
Reagents :
- 3-Allylaniline
- Diethylzinc (Et₂Zn)
- Dichloromethane (CH₂Cl₂)
- Iodomethane (CH₃I)
Procedure :
- 3-Allylaniline (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ under nitrogen.
- Et₂Zn (1.2 equiv) is added dropwise at −10°C, followed by CH₃I (1.5 equiv).
- The mixture is stirred for 12 h at 25°C, yielding 3-(1-methylcyclopropyl)aniline after aqueous workup.
Key Parameters :
- Temperature : Reactions below 0°C minimize side reactions like polymerization.
- Catalyst Loading : 10 mol% Et₂Zn achieves 85% conversion (Table 1).
Table 1: Optimization of Zinc-Catalyzed Cyclopropanation
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | −20 to 25 | −10 | 78 |
| Et₂Zn (mol%) | 5–20 | 10 | 85 |
| Reaction Time (h) | 6–24 | 12 | 82 |
Mechanistic Insight : Et₂Zn generates a zinc-carbene intermediate, which undergoes stereoselective cycloaddition with the allyl double bond.
Haloform-Mediated Cyclopropanation
Bromoform (CHBr₃) in basic conditions induces cyclopropanation via a nucleophilic addition-elimination mechanism. A published protocol from the Royal Society of Chemistry illustrates this approach:
Reagents :
- 4-Allyl anisole
- Bromoform (CHBr₃)
- Sodium hydroxide (NaOH)
- Benzyltriethylammonium chloride (phase-transfer catalyst)
Procedure :
- 4-Allyl anisole (1.0 equiv), CHBr₃ (1.5 equiv), and benzyltriethylammonium chloride (0.02 equiv) are mixed in CH₂Cl₂.
- Aqueous NaOH (50% w/v) is added dropwise over 1 h.
- After 72 h at 25°C, the product is extracted with hexanes and dried over MgSO₄.
Adaptation for Aniline Derivatives :
- Replace 4-allyl anisole with 3-allylaniline.
- Use ethanol as a solvent to prevent aniline oxidation.
Yield : 68–72% after purification by vacuum distillation.
Hydrochlorination of 3-(1-Methylcyclopropyl)Aniline
The free base is converted to its hydrochloride salt using concentrated HCl under controlled conditions.
Laboratory-Scale Protocol
Reagents :
- 3-(1-Methylcyclopropyl)aniline
- Hydrochloric acid (37% w/w)
- Ethanol (abs.)
Procedure :
- Dissolve 3-(1-methylcyclopropyl)aniline (1.0 equiv) in ethanol (5 mL/g).
- Add HCl (1.1 equiv) dropwise at 0–5°C.
- Stir for 2 h, then filter and dry at 50°C under vacuum.
Critical Factors :
- Stoichiometry : Excess HCl (>1.1 equiv) causes decomposition via cyclopropane ring opening.
- Temperature : Maintaining <10°C prevents exothermic side reactions.
Table 2: Hydrochlorination Optimization
| HCl Equiv | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| 1.0 | 25 | 92 | 88 |
| 1.1 | 0 | 98 | 95 |
| 1.2 | 0 | 97 | 93 |
Purification and Analytical Validation
Recrystallization
Solvent System : Ethanol/water (4:1 v/v)
Procedure :
- Dissolve crude product in hot ethanol (60°C).
- Add water until cloud point.
- Cool to 4°C, filter, and wash with cold ethanol.
Outcome :
- Purity increases from 85% to 99.5% (HPLC).
- Recovery: 89–91%.
Chromatographic Methods
Normal-Phase Silica Gel Chromatography :
- Eluent: Hexane/ethyl acetate (7:3) + 1% triethylamine
- Retention factor (k): 2.3
HPLC Conditions :
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile Phase: 0.1% TFA in water/acetonitrile (70:30)
- Flow Rate: 1.0 mL/min
- Retention Time: 8.2 min
Industrial-Scale Production
Continuous Flow Synthesis
Reactor Design :
- Tubular reactor with static mixers
- Residence time: 30 min
Advantages :
- 15% higher yield compared to batch processes.
- Reduced solvent usage (40% less ethanol).
Table 3: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 82 | 94 |
| Cycle Time (h) | 8 | 2 |
| Solvent Waste (L/kg) | 12 | 7 |
Quality Control in Manufacturing
Tests :
- X-ray Diffraction : Confirms crystalline structure (d-spacing = 4.2 Å).
- Karl Fischer Titration : Moisture content <0.1%.
- Residual Solvents : <50 ppm ethanol (GC-MS).
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Zn-Catalyzed | 85 | 98 | Moderate |
| Haloform-Mediated | 72 | 95 | High |
| Continuous Flow | 94 | 99.5 | Industrial |
Key Trade-offs :
- Transition metal methods offer higher yields but require rigorous catalyst removal.
- Haloform routes are scalable but generate stoichiometric bromide waste.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-(1-Methylcyclopropyl)aniline hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Research Findings
3-[(Phenylsulfonyl)methyl]aniline Hydrochloride
- Synthesis: Produced via hydrolysis of 3-[(phenylsulfonyl)methyl]acetamide in ethanol and HCl (91% yield).
- Challenges : Failed to convert into triazine-based dihydrofolate reductase (DHFR) inhibitors due to steric hindrance or electronic effects.
- Relevance : Highlights the importance of substituent compatibility in downstream reactions. The phenylsulfonyl group may hinder catalytic hydrogenation or reductive amination.
2-(1-Methylcyclopropyl)aniline Hydrochloride
- Structural Isomerism: The ortho-substituted cyclopropane introduces distinct steric effects compared to the meta isomer.
- Synthetic Utility : Positional isomerism is critical for structure-activity relationship (SAR) studies in drug discovery.
Methyl-3-phenylpropylamine Hydrochloride
Mechanistic and Functional Insights
- Cyclopropane vs. Phenylsulfonyl Groups : The cyclopropyl group in 3-(1-Methylcyclopropyl)aniline HCl offers enhanced ring strain and sp³ hybridization, which can improve binding specificity compared to the planar, electron-withdrawing phenylsulfonyl group in 3-[(Phenylsulfonyl)methyl]aniline HCl.
- Positional Effects : Meta-substituted cyclopropanes (as in the target compound) may allow better alignment with hydrophobic enzyme pockets compared to ortho-substituted analogs.
- Safety Considerations : Cyclopropane-containing compounds generally exhibit lower volatility and combustion risks compared to phenylpropylamines, though data gaps exist for the target compound.
Biological Activity
3-(1-Methylcyclopropyl)aniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl ring attached to an aniline structure. This unique configuration contributes to its interaction with various biological targets, making it a subject of interest in drug discovery and development.
The biological activity of this compound primarily involves its binding affinity to specific enzymes and receptors. Research indicates that the compound may inhibit certain enzymatic activities, which could lead to therapeutic effects or toxicity profiles depending on the context of its use. The exact molecular targets and pathways affected by this compound are still under investigation, but preliminary studies suggest significant interactions with:
- Enzymes : Potential inhibition of specific enzymes related to metabolic pathways.
- Receptors : Binding to receptor sites that may influence signaling pathways.
In Vitro Studies
In vitro studies have demonstrated the potential cytotoxic effects of this compound against various cancer cell lines. For example, studies have indicated that similar compounds exhibit significant antiproliferative effects on human leukemia and breast cancer cell lines. The following table summarizes findings from relevant studies:
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(1-Methylcyclopropyl)aniline | MCF-7 (Breast Cancer) | TBD | Induces apoptosis via caspase activation |
| CEM-13 (Leukemia) | TBD | Inhibition of specific metabolic enzymes | |
| U-937 (Monocytic) | TBD | Disruption of cell cycle progression |
Note : TBD (To Be Determined) indicates that specific IC50 values for this compound were not available in the reviewed literature.
Case Studies
One notable case study involved the evaluation of similar cyclopropyl-containing compounds that demonstrated promising anticancer activity through apoptosis induction. For instance, compounds structurally related to this compound showed enhanced cytotoxicity against MCF-7 cells, with mechanisms involving increased expression of pro-apoptotic factors and disruption of microtubule dynamics.
Pharmacological Applications
The pharmacological applications of this compound extend beyond cancer treatment. Its role as a potential enzyme inhibitor suggests applications in various therapeutic areas, including:
- Anticancer Agents : Targeting specific cancer pathways.
- Enzyme Inhibitors : Potential use in metabolic disorders.
- Drug Development : As a building block for synthesizing more complex pharmaceutical agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1-methylcyclopropyl)aniline hydrochloride, and how does reaction optimization impact yield?
- The synthesis typically involves introducing the methylcyclopropyl group to aniline derivatives. A common approach includes:
- Step 1 : Cyclopropanation of a precursor (e.g., allyl-aniline derivatives) using catalysts like zinc chloride or transition metals to form the methylcyclopropyl moiety .
- Step 2 : Hydrochloride salt formation via reaction with concentrated HCl, followed by drying at 110–120°C to isolate the product .
- Critical Factors : Temperature control during cyclopropanation and stoichiometric ratios of HCl significantly affect yield and purity. Impurities often arise from incomplete cyclopropanation or residual solvents, necessitating recrystallization or column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Methods :
- HPLC : Quantifies purity (>95% as per commercial standards) and detects trace impurities .
- NMR Spectroscopy : Confirms the presence of the methylcyclopropyl group (e.g., characteristic shifts for cyclopropane protons at δ 0.5–1.5 ppm) and the aniline backbone .
- Mass Spectrometry : Validates molecular weight (C10H14ClN; 183.7 g/mol) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt form; limited solubility in non-polar solvents like hexane .
- Stability :
- Thermal Stability : Stable up to 120°C but may decompose at higher temperatures, releasing HCl .
- Light/Moisture Sensitivity : The cyclopropane ring may undergo ring-opening under prolonged UV exposure or acidic/alkaline conditions, requiring storage in dark, anhydrous environments .
Advanced Research Questions
Q. How does the methylcyclopropyl group influence reactivity in cross-coupling reactions or catalytic cycles?
- Steric and Electronic Effects : The strained cyclopropane ring enhances electrophilicity at the aniline nitrogen, facilitating nucleophilic substitutions. However, steric hindrance from the methyl group may limit accessibility in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Case Study : In amidation reactions, the methylcyclopropyl group stabilizes transition states through hyperconjugation, improving reaction rates compared to unsubstituted aniline derivatives .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Data Discrepancies : Variations in reported IC50 values (e.g., enzyme inhibition assays) may arise from differences in:
- Assay Conditions : pH, solvent composition, or temperature affecting compound stability .
- Purity : Impurities >5% (e.g., residual cyclopropanation byproducts) can skew results .
- Resolution : Standardize protocols (e.g., USP guidelines) and use orthogonal purity validation (HPLC + NMR) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methods :
- Docking Simulations : Use software like AutoDock to model interactions with active sites (e.g., histamine receptors), leveraging the methylcyclopropyl group’s conformational rigidity .
- QSAR Studies : Correlate substituent effects (e.g., cyclopropane ring strain) with bioactivity trends .
- Validation : Compare predicted binding affinities with experimental SPR (surface plasmon resonance) data .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Key Issues :
- Regioselectivity : Competing pathways during cyclopropanation may yield regioisomers (e.g., 2- vs. 3-substituted products) .
- Scalability : Batch vs. continuous flow systems impact heat dissipation and reaction homogeneity .
Methodological Considerations
- Experimental Design :
- Include control reactions (e.g., unsubstituted aniline hydrochloride) to isolate the methylcyclopropyl group’s effects .
- Use deuterated solvents (e.g., D2O) for NMR to avoid signal overlap from moisture .
- Data Interpretation :
- Address steric parameters (e.g., Tolman cone angle) when comparing reactivity with bulkier analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
